molecular formula C23H24N4O3 B11147100 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11147100
M. Wt: 404.5 g/mol
InChI Key: KIVNSOSPOCJGIE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of indole and quinazoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for drug development and other scientific research applications .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : N-[2-(4-methoxy-1H-indol-2-yl)ethyl]acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from cytotoxicity assays:

Cell LineIC₅₀ (µg/mL)Reference Compound (IC₅₀)
MCF-7 (Breast)2.4 ± 0.1Vinblastine (2.3 ± 0.1)
HCT-116 (Colon)3.2 ± 0.1Colchicine (9.6 ± 0.1)
PC-3 (Prostate)2.5 ± 0.1Vinblastine (3.78 ± 0.01)
A549 (Lung)3.0 ± 0.1Colchicine (21.3 ± 0.03)
HepG-2 (Liver)5.0 ± 0.1Vinblastine (9.6 ± 0.1)

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting weaker effects on normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on key protein kinases involved in cancer progression, specifically EGFR and VEGFR-2.

KinaseIC₅₀ (µM)Reference Compound IC₅₀ (µM)
EGFR0.216 ± 1.1Sorafenib (0.230 ± 1.8)
VEGFR-20.259 ± 1.5Sorafenib (0.307 ± 1.2)

These findings suggest that the compound exhibits comparable inhibitory activity against these kinases, potentially contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Study :
    A study evaluated the cytotoxic effects of the compound against five human cancer cell lines using the MTT assay, which measures cell viability based on mitochondrial activity.
  • Molecular Docking Analysis :
    Molecular docking studies were conducted to understand the binding interactions of the compound with EGFR and VEGFR-2 active sites, providing insights into its mechanism of action.
  • Comparative Studies :
    Comparative assessments with established anticancer agents like Vinblastine and Colchicine highlight the potential of this compound as a novel therapeutic agent.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C23H24N4O3/c1-30-21-9-4-8-20-18(21)11-14-26(20)15-12-24-22(28)10-5-13-27-16-25-19-7-3-2-6-17(19)23(27)29/h2-4,6-9,11,14,16H,5,10,12-13,15H2,1H3,(H,24,28)

InChI Key

KIVNSOSPOCJGIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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